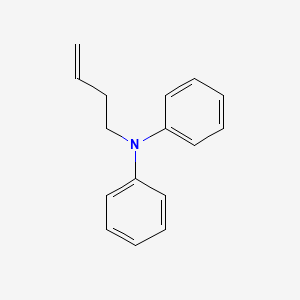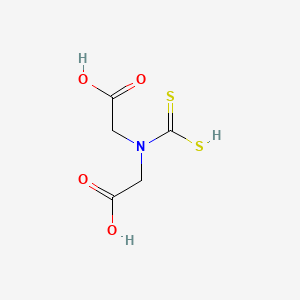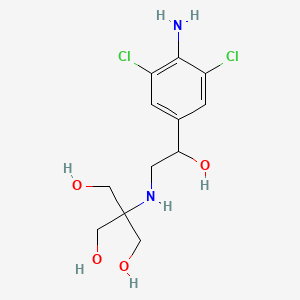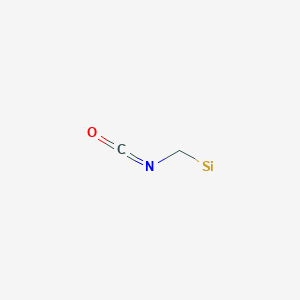
Isocyanatomethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Isocyanatomethyl)silane is an organosilicon compound characterized by the presence of an isocyanate group attached to a silicon atom via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Isocyanatomethyl)silane can be synthesized through several methods. One common approach involves the reaction of chloromethylsilane with sodium cyanate under controlled conditions. The reaction typically requires an inert atmosphere and moderate temperatures to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of (Isocyanatomethyl)silane often involves the use of large-scale reactors and continuous flow processes. The reaction between chloromethylsilane and sodium cyanate is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: (Isocyanatomethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives when reacted with amines.
Addition Reactions: The compound can undergo addition reactions with alcohols and thiols, leading to the formation of carbamate and thiocarbamate derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with (Isocyanatomethyl)silane.
Catalysts: Catalysts such as tertiary amines or metal complexes can be used to enhance the reactivity of the isocyanate group.
Major Products:
Urea Derivatives: Formed from the reaction with amines.
Carbamate and Thiocarbamate Derivatives: Resulting from reactions with alcohols and thiols.
Polyurethanes: Produced through polymerization reactions with diols or diamines.
Applications De Recherche Scientifique
(Isocyanatomethyl)silane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (Isocyanatomethyl)silane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines, alcohols, and thiols, leading to the formation of stable urea, carbamate, and thiocarbamate linkages. These reactions are often catalyzed by tertiary amines or metal complexes, which facilitate the nucleophilic attack on the isocyanate carbon .
Comparaison Avec Des Composés Similaires
Chloromethylsilane: A precursor in the synthesis of (Isocyanatomethyl)silane.
Trimethoxysilylpropyl Isocyanate: Another organosilicon compound with an isocyanate group, used in similar applications.
Isocyanatopropyltriethoxysilane: Similar in structure but with different alkoxy groups attached to the silicon atom.
Uniqueness: (Isocyanatomethyl)silane is unique due to its specific reactivity profile, which allows for the formation of a wide range of derivatives and polymers. Its ability to undergo multiple types of reactions, including substitution, addition, and polymerization, makes it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C2H2NOSi |
|---|---|
Poids moléculaire |
84.13 g/mol |
InChI |
InChI=1S/C2H2NOSi/c4-1-3-2-5/h2H2 |
Clé InChI |
KEJHBSOZNZKTGP-UHFFFAOYSA-N |
SMILES canonique |
C(N=C=O)[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


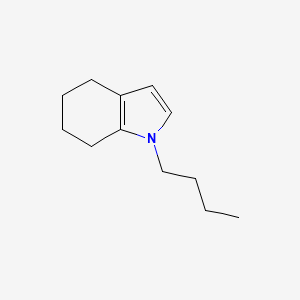
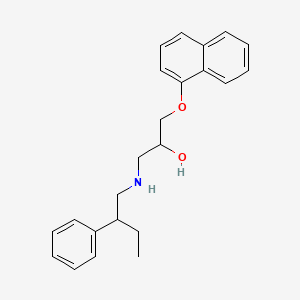
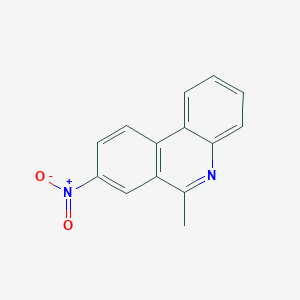
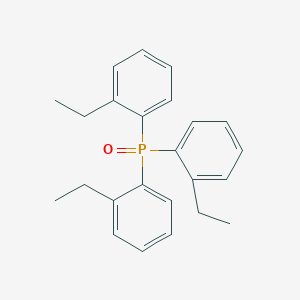
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)


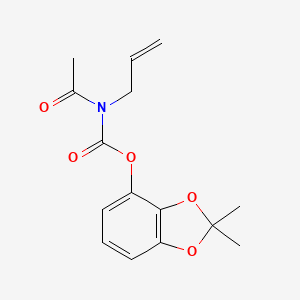
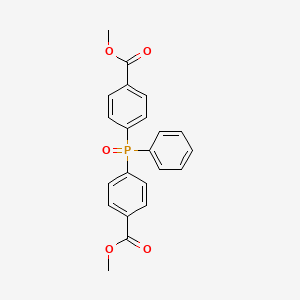
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
